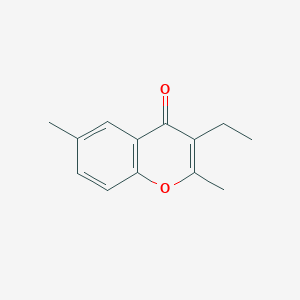

3-Ethyl-2,6-dimethyl-4H-chromen-4-one

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C13H14O2 |

|---|---|

Molekulargewicht |

202.25 g/mol |

IUPAC-Name |

3-ethyl-2,6-dimethylchromen-4-one |

InChI |

InChI=1S/C13H14O2/c1-4-10-9(3)15-12-6-5-8(2)7-11(12)13(10)14/h5-7H,4H2,1-3H3 |

InChI-Schlüssel |

VVVRFMUHILQZQQ-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1=C(OC2=C(C1=O)C=C(C=C2)C)C |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 3 Ethyl 2,6 Dimethyl 4h Chromen 4 One and Analogs

General Synthetic Routes to 4H-Chromen-4-ones

The construction of the 4H-chromen-4-one ring system is a well-explored area of organic synthesis, with several reliable methods at the disposal of chemists. These routes typically begin with phenolic precursors and build the fused pyranone ring through various cyclization strategies.

Acylation-Cyclization Strategies from Phenolic Precursors

A foundational approach to chromen-4-one synthesis involves the acylation of a phenol (B47542), followed by an intramolecular cyclization. A classic example is the Baker-Venkataraman rearrangement, where an o-acyloxyacetophenone is rearranged to a 1,3-diketone, which then undergoes acid-catalyzed cyclization to yield the chromone (B188151). ijrpc.com This two-step process can often be combined into a single pot.

Another significant method is the Allan-Robinson reaction, which involves the reaction of o-hydroxyaryl ketones with an aromatic acid anhydride (B1165640) in the presence of its sodium salt. rsc.org This reaction proceeds via acylation of the phenolic hydroxyl group, followed by an intramolecular aldol-type condensation to form the chromone ring.

More direct approaches involve the Friedel-Crafts acylation of phenols. For instance, a domino C-acylation/O-acylation/aldolization sequence can be promoted by a Lewis acid to construct the chromen-4-one scaffold directly from a phenol and an appropriate acid. rsc.orgrsc.org This one-pot strategy offers operational simplicity and allows for the formation of multiple carbon-carbon and carbon-oxygen bonds in a single step. rsc.org

A novel acylative cyclization has also been reported using modified Y zeolites, such as CeNaY zeolite, to react phenol with acetic anhydride, leading to the formation of coumarins, which are isomers of chromones. rsc.org

One-Pot Multicomponent Reactions for Chromen-4-one Ring Formation

Modern synthetic chemistry increasingly favors one-pot multicomponent reactions (MCRs) due to their efficiency, atom economy, and reduced waste generation. nih.govdocumentsdelivered.com These reactions combine three or more starting materials in a single reaction vessel to construct complex molecules without the need to isolate intermediates. nih.gov

Several MCRs have been developed for the synthesis of 4H-chromene derivatives, which can be subsequently oxidized to chromen-4-ones. For example, the reaction of a phenol, an aldehyde, and a source of two carbon atoms (like malononitrile (B47326) or a β-diketone) can lead to highly functionalized 4H-chromenes. nih.govdocumentsdelivered.comresearchgate.net These reactions are often catalyzed by various catalysts, including nano-cellulose/Ti(IV)/Fe3O4, which offers the advantage of being a magnetically recoverable catalyst. nih.gov

Lewis Acid Promoted Reactions in Chromen-4-one Synthesis

Lewis acids play a crucial role in many synthetic strategies for chromen-4-ones by activating reactants and facilitating key bond-forming steps. rsc.orgrsc.orgresearchgate.net They are particularly effective in promoting Friedel-Crafts acylations and subsequent cyclizations. For example, titanium tetrachloride (TiCl4) has been shown to be a highly effective promoter for the cascade reaction of phenols and α-substituted acetic acids to yield chromen-4-ones. rsc.org

Condensation Reactions for Chromen-4-one Derivatives

Condensation reactions are a cornerstone of chromone synthesis. The Simonis reaction, for instance, involves the condensation of a phenol with a β-ketoester in the presence of a dehydrating agent like phosphorus pentoxide to form a chromone.

The Kostanecki–Robinson reaction is another valuable method that produces chromones from o-hydroxyaryl ketones and aliphatic acid anhydrides. scispace.com This reaction proceeds through O-acylation, followed by base-catalyzed cyclization and subsequent dehydration.

More recently, condensation reactions involving novel starting materials have been explored. For example, the condensation of 3-formylchromone with 4-hydroxycoumarin (B602359) has been shown to produce a complex chromene derivative, highlighting the reactivity of the chromone scaffold itself in further synthetic transformations. tandfonline.com

Specific Approaches for Incorporating 2,6-Dimethyl Substituents

To synthesize the target molecule, 3-Ethyl-2,6-dimethyl-4H-chromen-4-one, the starting phenolic precursor must possess a methyl group at the para position to the hydroxyl group. Therefore, 4-methylphenol (p-cresol) is the logical starting material.

The 2-methyl group is typically introduced via the acyl component in the acylation-cyclization strategies. For instance, in a Baker-Venkataraman-type synthesis, 2'-hydroxy-5'-methylacetophenone (B74881) would be the key intermediate. This can be prepared from p-cresol (B1678582) via Fries rearrangement of p-cresyl acetate (B1210297) or by direct Friedel-Crafts acylation. Subsequent reaction with an acetylating agent (like acetic anhydride) and cyclization would install the 2-methyl group.

In a one-pot domino reaction, reacting 4-methylphenol with propanoic acid or its derivative in the presence of a suitable Lewis acid could potentially lead to the formation of 2,6-dimethyl-4H-chromen-4-one. rsc.org The reaction of 2'-hydroxy-5'-methylpropiophenone (B1329374) with acetic anhydride and sodium acetate via the Kostanecki–Robinson cyclization is also a viable route to obtain a 2,3-dimethyl substituted chromone. scispace.com

Strategies for Introducing the 3-Ethyl Moiety in the Chromen-4-one Scaffold

The introduction of a substituent at the 3-position of the chromen-4-one ring can be achieved in several ways. One common method is to use a starting material that already contains the desired functionality. For example, in the context of an acylation-cyclization approach, an α-ethyl-β-ketoester could be condensed with a phenol.

Alternatively, a 3-unsubstituted chromone can be functionalized. For instance, a 3-halochromone can be prepared and then subjected to a cross-coupling reaction, such as a Suzuki or Stille coupling, with an appropriate organometallic reagent (e.g., ethylboronic acid or triethylstannane). The synthesis of 3-iodochromones has been reported, which are valuable intermediates for such transformations. researchgate.net

A direct method for the synthesis of 3-ethyl-2-propyl-chromen-4-one derivatives has been demonstrated through a TiCl4 promoted cascade reaction of a phenol with 2-ethyl-3-oxopentanoic acid. rsc.org This suggests that a similar strategy using an appropriate β-keto acid or ester could be employed to introduce the 3-ethyl group alongside the 2-methyl group.

Another approach involves the Claisen rearrangement. A 3-allyloxy-4H-chromenone can undergo a capes.gov.brcapes.gov.br-sigmatropic rearrangement to a 2-allyl-3-hydroxy-4H-chromen-4-one. nih.gov Subsequent modification of the allyl group could potentially lead to the desired ethyl substituent.

Below is a table summarizing some of the key synthetic reactions for chromone formation:

| Reaction Name | Starting Materials | Key Reagents/Conditions | Product Type | Reference(s) |

| Baker-Venkataraman Rearrangement | o-Acyloxyacetophenone | Base (e.g., KOH), then Acid (e.g., H2SO4) | 1,3-Diketone intermediate, then Chromone | ijrpc.com |

| Allan-Robinson Reaction | o-Hydroxyaryl ketone, Aromatic acid anhydride | Sodium salt of the acid anhydride, Heat | Chromone | rsc.org |

| Domino Acylation/Cyclization | Phenol, α-Substituted acetic acid | Lewis Acid (e.g., TiCl4) | Chromone | rsc.orgrsc.org |

| Kostanecki–Robinson Reaction | o-Hydroxyaryl ketone, Aliphatic acid anhydride | Sodium salt of the acid, Heat | Chromone | scispace.com |

| One-Pot Multicomponent Reaction | Phenol, Aldehyde, Active methylene (B1212753) compound | Catalyst (e.g., nano-cellulose/Ti(IV)/Fe3O4) | 4H-Chromene | nih.govresearchgate.net |

Functionalization and Derivatization at Other Positions of the Chromen-4-one Ring

The chromen-4-one scaffold, characterized by its fused benzene (B151609) and γ-pyrone rings, offers multiple sites for chemical modification beyond the C3 position. Functionalization at the C2, C5, C7, and C8 positions is crucial for creating a diverse library of analogs.

The introduction of alkyl groups at the C2-position is a common strategy in the synthesis of chromen-4-one analogs. One efficient method involves a zinc-mediated cascade reaction of 3-chlorochromones with alkyl N-hydroxyphthalimide (NHPI) esters. This approach allows for the decarboxylative β-alkylation and subsequent dechlorination to yield 2-alkyl-substituted chroman-4-ones, which can then be oxidized to the corresponding chromen-4-ones. rsc.org This method is notable for its mild reaction conditions, proceeding without the need for heat, visible light, or heavy metal catalysts. rsc.org

Another route to 2-alkyl-substituted chroman-4-ones is through the microwave-assisted reaction of a 2'-hydroxyacetophenone (B8834) with an appropriate aldehyde in the presence of a base like diisopropylamine (B44863) (DIPA). organic-chemistry.orgacs.org These chroman-4-one intermediates can be further functionalized. For instance, bromination at the C3-position followed by elimination can introduce a double bond to form the corresponding 2-alkyl-chromone. organic-chemistry.orgacs.org

Palladium-catalyzed cross-coupling reactions have also been successfully employed to introduce various functional groups at different positions of the chromen-4-one scaffold, including the C2 position. acs.orggu.se

The benzene ring of the chromen-4-one system is susceptible to electrophilic aromatic substitution, with the regioselectivity being directed by the existing substituents. The electron-donating nature of the pyran oxygen and the alkyl groups typically directs incoming electrophiles to the C5, C7, and C8 positions.

Halogenation: Bromination of the chromen-4-one ring can be achieved using various brominating agents. For example, treatment of a chroman-4-one with pyridinium (B92312) tribromide (Py·Br3) can lead to bromination at the C3 position. organic-chemistry.orgacs.org For substitution on the benzene ring, molecular bromine can be used, with the position of substitution depending on the reaction conditions and the existing substituents on the ring.

Nitration: Nitration of the benzene ring of chromen-4-ones can be accomplished using standard nitrating agents like fuming nitric acid in acetic acid or nitrogen dioxide in dichloromethane. documentsdelivered.com The presence of activating groups like methyl groups will direct the nitro group to the available ortho and para positions. For a 2,6-dimethyl substituted chromen-4-one, nitration would be expected to occur at the C5, C7, or C8 positions. The specific outcome can be influenced by steric hindrance from the existing substituents. The synthesis of 2,3,5,6-tetrabromo-4-methyl-4-nitrocyclohexa-2,5-dien-1-one has been reported as a mild nitrating reagent for various aromatic compounds. nih.gov

Formylation: The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group (an aldehyde) onto electron-rich aromatic rings. wikipedia.orgijpcbs.comorganic-chemistry.org This reaction typically uses a mixture of a substituted formamide (B127407) (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl3) to generate the electrophilic Vilsmeier reagent. wikipedia.orgijpcbs.com For a 2,6-dimethyl-4H-chromen-4-one, which possesses an activated benzene ring, the Vilsmeier-Haack reaction could be employed to introduce a formyl group at the C5, C7, or C8 positions, providing a versatile handle for further synthetic transformations. researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions, are invaluable tools for creating carbon-carbon bonds by coupling an organohalide with an organoboron or organotin compound, respectively. researchgate.netlibretexts.orgnobelprize.orgwikipedia.orglibretexts.org To utilize this methodology on the chromen-4-one scaffold, a halogen (e.g., iodine or bromine) is first introduced onto the benzene ring. Subsequent cross-coupling can then be used to append a wide variety of aryl, heteroaryl, or alkyl groups. For instance, 3-iodochromones are common starting materials for the synthesis of 3-aryl chromones via Suzuki coupling. researchgate.net This approach offers a high degree of flexibility in the synthesis of diverse analogs. acs.orggu.se

| Reaction | Reagents and Conditions | Position of Functionalization | Product Type | Reference(s) |

| Alkylation | Alkyl NHPI ester, Zn | C2 | 2-Alkyl-chroman-4-one | rsc.org |

| Alkylation | Aldehyde, DIPA, Microwave | C2 | 2-Alkyl-chroman-4-one | organic-chemistry.orgacs.org |

| Bromination | Py·Br3 | C3 | 3-Bromo-chroman-4-one | organic-chemistry.orgacs.org |

| Nitration | Fuming HNO3, Acetic Acid | C5, C7, or C8 | Nitro-chromen-4-one | documentsdelivered.com |

| Formylation | DMF, POCl3 (Vilsmeier-Haack) | C5, C7, or C8 | Formyl-chromen-4-one | wikipedia.orgijpcbs.comorganic-chemistry.orgresearchgate.net |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | C5, C6, C7, or C8 (from corresponding halide) | Aryl-substituted chromen-4-one | researchgate.netlibretexts.orgnobelprize.orglibretexts.org |

| Stille Coupling | Organotin reagent, Pd catalyst | C5, C6, C7, or C8 (from corresponding halide) | Aryl/Alkyl-substituted chromen-4-one | researchgate.netlibretexts.org |

Considerations for Regioselectivity in Alkylated Chromen-4-one Synthesis

The regioselectivity of reactions to form and functionalize the chromen-4-one ring is a critical consideration in the synthesis of specifically substituted analogs like this compound.

During electrophilic aromatic substitution on the benzene ring of a pre-formed chromen-4-one, the directing effects of the existing substituents are paramount. In the case of 2,6-dimethyl-4H-chromen-4-one, both the C2-methyl group and the C6-methyl group are electron-donating and therefore activating, directing incoming electrophiles to the ortho and para positions. libretexts.orgmasterorganicchemistry.commsu.edu

The C6-methyl group will direct electrophiles to the C5 (ortho) and C7 (ortho) positions. The C2-methyl group, along with the pyran oxygen, also influences the electron density of the benzene ring. The interplay of these directing effects, along with steric hindrance, will determine the final position of substitution. For instance, substitution at C5 might be sterically hindered by the adjacent C6-methyl group and the C4-carbonyl group. Therefore, electrophilic attack is often favored at the C7 or C8 positions.

The regioselectivity of the initial cyclization to form the chromen-4-one ring is crucial for establishing the substitution pattern. Many syntheses of chromen-4-ones start from substituted 2'-hydroxyacetophenones. The substituents on the starting phenol will dictate their final positions on the benzene portion of the chromen-4-one. For example, to synthesize a 2,6-dimethyl substituted chromen-4-one, one would typically start with a 2'-hydroxy-5'-methylacetophenone.

Radical cascade cyclizations of 2-(allyloxy)arylaldehydes provide a modern and efficient route to 3-substituted chroman-4-ones. researchgate.netmdpi.com The regioselectivity of the initial radical attack on the allyl group and the subsequent cyclization are key to forming the desired product.

In nickel-catalyzed cycloadditions, the use of 1,3-enynes as alkyne surrogates has been shown to effectively control the regioselectivity in the synthesis of substituted pyridines, a principle that can be extended to other heterocyclic systems. liverpool.ac.uk The electronic and steric properties of the substituents on the enyne direct the cycloaddition to favor one regioisomer over another. liverpool.ac.uk This strategy highlights the importance of substrate design in achieving high regioselectivity in complex cyclization reactions.

| Factor | Influence on Regioselectivity | Example Reaction | Reference(s) |

| Directing Groups | Electron-donating groups (e.g., -CH3, -OR) are ortho-, para-directing and activating. Electron-withdrawing groups (e.g., -NO2, -C=O) are meta-directing and deactivating. | Electrophilic Aromatic Substitution (Nitration, Halogenation, Friedel-Crafts) | libretexts.orgmasterorganicchemistry.commsu.edu |

| Steric Hindrance | Bulky substituents can block access to adjacent positions, favoring substitution at less hindered sites. | Electrophilic Aromatic Substitution | organic-chemistry.org |

| Starting Material | The substitution pattern of the starting materials (e.g., substituted phenols) determines the final substitution on the product. | Baker-Venkataraman rearrangement and other classical chromone syntheses | N/A |

| Reaction Mechanism | The inherent mechanism of a reaction (e.g., radical vs. ionic) can dictate the regiochemical outcome. | Radical cascade cyclization of 2-(allyloxy)arylaldehydes | researchgate.netmdpi.com |

| Catalyst/Ligand | In metal-catalyzed reactions, the choice of catalyst and ligands can significantly influence the regioselectivity of the transformation. | Nickel-catalyzed [4+2] cycloaddition using 1,3-enynes | liverpool.ac.uk |

Structure Activity Relationship Sar Investigations of Alkylated 4h Chromen 4 Ones

Influence of 3-Alkyl (Ethyl) Substitution on Biological Activity

Substitution at the 3-position of the 4H-chromen-4-one scaffold has been shown to be a key determinant of biological activity. Studies have indicated that the introduction of an ethyl group at this position can significantly modulate the potency and efficacy of the resulting compound. For instance, in the context of antitumor activity, substitutions at the second, third, and fourth positions of 4-aryl-4H-chromenes have been found to produce potent effects. nih.gov Specifically, halogenation at the 3-position can greatly intensify antitumor potency. nih.gov

Furthermore, research on 3-allyloxy-4H-chromenones has demonstrated that substitution on the substrates affects the regioselectivity of asymmetric O-to-C-rearrangements, influencing whether a acs.orgacs.org- or acs.orgacs.org-sigmatropic rearrangement occurs. nih.gov This highlights the steric and electronic influence of the 3-position substituent on the reactivity and, by extension, the biological properties of the chromenone core.

Role of 2-Alkyl (Methyl) Substitution in Potency and Selectivity

The 2-position of the 4H-chromen-4-one ring is another critical site for substitution, with a methyl group often playing a significant role in defining the compound's potency and selectivity. In a series of substituted chromone (B188151)/chroman-4-one derivatives evaluated as SIRT2 inhibitors, it was found that the most potent compounds were substituted in the 2-, 6-, and 8-positions. acs.org The nature of the 2-substituent was shown to be influential, with the length and branching of the alkyl chain affecting inhibitory activity. acs.org For example, while an n-propyl chain at the 2-position showed good activity, a bulkier phenyl group resulted in decreased inhibition, suggesting that steric hindrance at this position can be detrimental to activity against certain targets. acs.org

Impact of 6-Alkyl (Methyl) Substitution on Pharmacological Profiles

Substitution at the 6-position of the 4H-chromen-4-one core with a methyl group can profoundly impact the pharmacological profile of the compound. Studies on various chromone derivatives have consistently highlighted the importance of this position. For instance, in the development of SIRT2 inhibitors, a substituent at the 6-position was found to be more critical for activity than one at the 8-position. acs.org The replacement of halogens with methyl groups at the 6- and 8-positions resulted in a clear increase in activity compared to difluorinated derivatives, supporting the idea that larger substituents in these positions are necessary for significant inhibition. acs.org

Furthermore, investigations into antagonists for antiapoptotic Bcl-2 proteins revealed that the 6-position can accommodate a variety of alkyl groups, and the presence of a bromo group at this position was not essential for bioactivity. This suggests a degree of flexibility in the structural requirements at this position for certain biological targets.

Combined Effects of Multiple Alkyl Substituents on the 4H-Chromen-4-one Core

The biological activity of 4H-chromen-4-ones is often the result of the synergistic or antagonistic effects of multiple alkyl substituents. The specific combination of ethyl at the 3-position and methyl groups at the 2- and 6-positions in 3-Ethyl-2,6-dimethyl-4H-chromen-4-one creates a unique pharmacological profile.

Research has shown that for SIRT2 inhibition, compounds with substitutions at the 2-, 6-, and 8-positions are the most potent. acs.org The interplay between these substituents is crucial. For example, while larger, electron-withdrawing groups in the 6- and 8-positions were generally favorable, the introduction of methyl groups at these positions also led to a notable increase in activity. acs.org This indicates that a balance of steric bulk and electronic properties across multiple positions is key to optimizing activity.

The following table summarizes the inhibitory activity of various substituted chroman-4-ones against SIRT2, illustrating the combined effects of different substituents.

| Compound | 2-Substituent | 6-Substituent | 8-Substituent | Inhibition (%) | IC50 (µM) |

| 1a | n-Pentyl | Cl | Cl | - | 1.5 |

| 1c | n-Pentyl | Br | Br | - | 1.5 |

| 1d | n-Pentyl | CH3 | CH3 | - | - |

| 1e | n-Pentyl | F | F | - | - |

| 1f | n-Pentyl | Cl | H | - | - |

| 1i | n-Pentyl | H | Cl | - | - |

| 1k | n-Propyl | Cl | Cl | 76 | 10.6 |

| 1l | n-Heptyl | Cl | Cl | 57 | - |

| 1n | Isopropyl | Cl | Cl | 52 | - |

| 3a | n-Pentyl | H | H | 82 | 5.5 |

| 3b | Phenyl | H | H | 20 | - |

Data sourced from a study on substituted chroman-4-one and chromone derivatives as Sirtuin 2-selective inhibitors. acs.org

Positional Significance of Substituents on the Chromen-4-one Framework

The specific placement of substituents on the chromen-4-one framework is paramount in dictating the resulting biological activity. As evidenced by numerous studies, altering the position of a functional group can dramatically change a compound's potency and selectivity.

For instance, in the context of SIRT2 inhibitors, the substituent at the 6-position was demonstrated to be more critical for activity than the substituent at the 8-position. acs.org Compound 1i, which lacked a substituent at the 6-position, was significantly less potent than the lead compound 1a. acs.org This highlights a clear positional preference for achieving strong inhibition.

Furthermore, studies on GPR55 antagonists have shown that the substituents at both the 6- and 8-positions influence each other, and the structure-activity relationships in both positions are interdependent. acs.org This underscores the importance of considering the entire substitution pattern rather than individual positions in isolation. The antitumor activity of 4-aryl-4H-chromenes is also highly dependent on the substitution pattern, with potent activity observed when substitutions are present at the second, third, and fourth positions. nih.gov

Electronic and Steric Factors in Alkylated Chromen-4-ones and Their Correlation with Activity

The biological activity of alkylated chromen-4-ones is intricately linked to the electronic and steric properties of their substituents. These factors govern how the molecule interacts with its biological target.

Electronic Effects: The electron-donating or electron-withdrawing nature of a substituent can significantly influence activity. For example, in the case of SIRT2 inhibitors, electron-withdrawing groups were generally found to enhance activity. acs.org An electron-donating methoxy (B1213986) group at the 6-position led to a decrease in inhibitory activity. acs.org However, electronic properties are not the sole determinant, as evidenced by the fact that dihalogenated derivatives with varying electronegativity showed different levels of potency. acs.org

Steric Factors: The size and shape of the substituents also play a crucial role. For SIRT2 inhibitors, larger substituents at the 6- and 8-positions were found to be necessary for significant inhibition. acs.org Conversely, bulky groups directly attached to the chroman-4-one ring, such as an isopropyl or phenyl group at the 2-position, diminished the inhibitory effect. acs.org This suggests that while a certain degree of steric bulk is beneficial in some positions, it can be detrimental in others, likely due to the specific topology of the target's binding site.

The interplay between electronic and steric factors is complex and often target-dependent. For instance, while larger substituents at the 6- and 8-positions were favorable for SIRT2 inhibition, the most active compounds often featured a balance of size and electron-withdrawing properties. acs.org

Biological Activity Spectrum of 3 Ethyl 2,6 Dimethyl 4h Chromen 4 One and Derivatives

Antineoplastic and Cytotoxic Mechanisms

Derivatives of the 4H-chromene scaffold have demonstrated significant potential as anticancer agents. Their mechanisms of action often involve the induction of apoptosis and the targeting of specific cellular processes essential for cancer cell proliferation and survival.

Activity Against Specific Cancer Cell Lines

A number of 4-aryl-4H-chromene derivatives have shown potent cytotoxic activity against various human tumor cell lines. For instance, a series of 2-amino-4-aryl-3-cyano-7-(dimethylamino)-4H-chromenes displayed significant cytotoxicity when tested against six human tumor cell lines using the MTT assay. nih.gov Notably, compounds with specific substitutions on the phenyl ring at the 4-position exhibited enhanced activity. For example, certain derivatives were found to be highly potent against the osteosarcoma cell line Saos, with IC50 values below 1 μM. nih.gov Good activity was also observed against the ovary carcinoma cell line A2780CP. nih.gov The structure-activity relationship suggests that the nature and position of substituents on the aryl group are crucial for the cytotoxic potency and selectivity of these compounds. nih.gov

Thiourea (B124793) derivatives incorporating a phenyl group have also been investigated for their anticancer properties. nih.gov Analogs of 3-(trifluoromethyl)phenylthiourea (B159877) have shown high cytotoxicity against human colon (SW480, SW620), prostate (PC3), and leukemia (K-562) cancer cell lines, with IC50 values often at or below 10 µM. nih.gov In several cases, these compounds demonstrated greater efficacy and selectivity against cancer cells compared to the conventional chemotherapeutic agent cisplatin. nih.gov Specifically, derivatives with 3,4-dichloro- and 4-CF3-phenyl substituents were among the most active, with IC50 values ranging from 1.5 to 8.9 µM. nih.gov

Interactive Table: Cytotoxic Activity of Selected Chromene and Thiourea Derivatives

| Compound Type | Cancer Cell Line | IC50 (µM) | Reference |

| 2-amino-4-aryl-3-cyano-7-(dimethylamino)-4H-chromenes | Saos (Osteosarcoma) | <1 | nih.gov |

| 2-amino-4-aryl-3-cyano-7-(dimethylamino)-4H-chromenes | A2780CP (Ovary Carcinoma) | <0.6 | nih.gov |

| 3-(Trifluoromethyl)phenylthiourea derivative (3,4-dichloro-phenyl) | SW480 (Colon) | 1.5 - 8.9 | nih.gov |

| 3-(Trifluoromethyl)phenylthiourea derivative (4-CF3-phenyl) | SW620 (Colon) | 1.5 - 8.9 | nih.gov |

| 3-(Trifluoromethyl)phenylthiourea derivative | PC3 (Prostate) | ≤10 | nih.gov |

| 3-(Trifluoromethyl)phenylthiourea derivative | K-562 (Leukemia) | ≤10 | nih.gov |

Targeted Molecular Pathways and Cellular Processes

The cytotoxic effects of these compounds are often mediated through the induction of apoptosis, a form of programmed cell death. nih.gov The discovery of potent apoptosis inducers within the 4-aryl-4H-chromene family highlights their potential as anticancer agents. nih.gov For the active thiourea derivatives, their cytotoxic action has been linked to strong pro-apoptotic activity. nih.gov For example, a derivative with a 3,4-dichlorophenyl fragment induced late-stage apoptosis in 95–99% of colon cancer cells and 73% of K-562 leukemia cells. nih.gov

Furthermore, some of these compounds have been shown to modulate inflammatory pathways that are often dysregulated in cancer. Certain thiourea derivatives act as inhibitors of interleukin-6 (IL-6) secretion in colon cancer cells, reducing its levels by 23–63%. nih.gov IL-6 is a cytokine known to be involved in tumor growth and progression.

In the context of mitotic regulation, inhibitors of Aurora kinases have been a significant area of research. Aurora kinases are crucial for proper cell division, and their inhibition can lead to mitotic catastrophe and cell death in cancer cells. nih.govnih.gov The Aurora B kinase inhibitor AZD1152, for example, has been shown to sensitize cancer cells to radiation therapy by enhancing mitotic catastrophe. nih.gov

Enzyme and Receptor Inhibition Profiles

In addition to their cytotoxic effects, derivatives of 3-Ethyl-2,6-dimethyl-4H-chromen-4-one and other related heterocyclic compounds have been identified as potent inhibitors of various enzymes and modulators of receptors, indicating a broad spectrum of pharmacological activities.

Kinase Inhibition (e.g., Rho Kinase, Sirtuin 2, Aurora B kinase)

Aurora B Kinase: Aurora B is a key regulator of mitosis, and its overexpression is linked to poor prognosis in several cancers. opnme.com Small molecule inhibitors of Aurora B, such as BI 831266, have been developed and show potent inhibition with an IC50 of 42 nM. opnme.comopnme.com These inhibitors have been demonstrated to inhibit cancer cell proliferation in vitro and suppress tumor growth in vivo. opnme.comopnme.com Another compound, HOI-07, was identified as a specific Aurora B inhibitor that induces apoptosis, G2/M cell cycle arrest, and polyploidy in lung cancer cells. nih.gov

Sirtuin 2 (SIRT2): SIRT2 is an NAD+-dependent deacetylase involved in various cellular processes. A novel allosteric inhibitor of SIRT2, FLS-359, has been shown to exhibit broad-spectrum antiviral activity. nih.gov It selectively reduces the deacetylase activity of SIRT2 without affecting its demyristoylation function. nih.gov Other sirtuin inhibitors, such as those derived from cambinol, have been developed to selectively target different sirtuin isoforms with nanomolar potency. nih.gov

Interactive Table: Kinase Inhibition Profile

| Inhibitor | Target Kinase | IC50 (nM) | Biological Effect | Reference |

| BI 831266 | Aurora B | 42 | Inhibition of cell proliferation, tumor growth inhibition | opnme.comopnme.com |

| HOI-07 | Aurora B | - | Apoptosis induction, G2/M arrest in lung cancer cells | nih.gov |

| FLS-359 | Sirtuin 2 | - | Broad-spectrum antiviral activity | nih.gov |

| Cambinol analogs | Sirtuin 2 | Nanomolar range | Cytotoxicity in cancer cell lines | nih.gov |

Protease and Reductase Inhibition (e.g., Pteridine (B1203161) Reductase 1, SARS-CoV-2 Mpro)

The main protease (Mpro) of SARS-CoV-2 is a critical enzyme for viral replication, making it a prime target for antiviral drug development. researchgate.net A number of inhibitors have been identified through high-throughput screening and structure-based design. researchgate.netnih.gov For instance, a series of compounds based on a benzoisothiazolone scaffold were found to be potent inhibitors of SARS-CoV-2 Mpro, with the most effective compound exhibiting an IC50 of 116 nM. nih.gov These inhibitors often show high selectivity for Mpro over other viral enzymes like papain-like protease (PLpro) and RNA-dependent RNA polymerase (RdRp). nih.gov Natural and synthetic compounds, including Suramin, have also been shown to inhibit SARS-CoV-2 3CL Mpro by binding to the interface between its domains, which is crucial for its dimerization and function. frontiersin.org

G-Protein Coupled Receptor (GPCR) Modulation (e.g., GPR55)

GPR55 is a G-protein coupled receptor that has been implicated in various physiological processes, including pain and inflammation. nih.gov Several classes of antagonists for GPR55 have been developed. Bicyclic imidazole-4-one derivatives have emerged as a new scaffold for GPR55 antagonists, with one compound showing an IC50 of 3.15 μM. rsc.org Another GPR55 antagonist, CID16020046, has been shown to protect against intestinal inflammation in animal models by reducing leukocyte migration and activation. nih.gov The development of selective GPR55 antagonists is crucial for elucidating the receptor's function and its potential as a therapeutic target. nih.gov The modulation of GPCRs can be complex, as illustrated by the allosteric communication observed in GPCR dimers, where the activity of one protomer can be influenced by the ligand binding to the other. nih.gov

Other Enzymatic Targets (e.g., Cyclooxygenase-2, Lipoxygenase-5/15, Cholinesterases, Aldose Reductase)

Derivatives of the 4H-chromen-4-one scaffold have been evaluated for their inhibitory effects against several key enzymes implicated in various disease pathologies.

Cyclooxygenase-2 (COX-2): The COX-2 enzyme is a key player in inflammation and is a target for non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov A series of 2-phenyl-4H-chromen-4-one derivatives were synthesized and evaluated for their COX-1 and COX-2 inhibitory activity. nih.gov Notably, the introduction of a methylsulfonyl group at the para position of the C-4 phenyl ring was a key feature of the designed compounds. nih.gov Structure-activity relationship studies revealed that the nature and size of the substituent at the C-3 position of the chromene ring are important for COX-2 inhibitory activity. nih.gov For instance, a derivative with a benzyloxy group at the C-3 position, 3-(benzyloxy)-2-[4-(methylsulfonyl)phenyl]-4H-chromen-4-one, was identified as a potent and highly selective COX-2 inhibitor with an IC50 value of 0.07 μM and a selectivity index of 287.1, which is comparable to the reference drug celecoxib. nih.gov Molecular docking studies suggested that the p-MeSO2 substituent fits well into the secondary pocket of the COX-2 active site. nih.gov

Lipoxygenase-5/15 (LOX-5/15): Lipoxygenases are enzymes involved in the inflammatory cascade. nih.gov A study on 5-oxo-5H-furo[3,2-g]chromene-6-carbaldehyde derivatives demonstrated their potential to inhibit lipoxygenases. nih.govsemanticscholar.org The most active compounds against soybean lipoxygenase-15 (LOX-15) were further tested against human lipoxygenase-5 (LOX-5). nih.gov For instance, a 2-(4-methoxyphenyl)-substituted furochromone derivative showed the most significant activity against LOX-15 with an IC50 value of 8.2 μM. nih.gov Another derivative, 2-(4-methoxyphenyl)-5-oxo-5H-furo[3,2-g]chromene-6-carbaldehyde, was also evaluated for its activity against human LOX-5. semanticscholar.org

Cholinesterases: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the breakdown of the neurotransmitter acetylcholine. Their inhibition is a primary therapeutic strategy for Alzheimer's disease. nih.gov Several 4H-chromen-4-one derivatives have been investigated as cholinesterase inhibitors. A series of 5-oxo-5H-furo[3,2-g]chromene-6-carbaldehydes and their hydrazono derivatives were evaluated for their inhibitory activity against human AChE and BChE. semanticscholar.org For example, a 3-fluorophenyl-6-hydrazono furochromen-5-one derivative showed a significant inhibitory effect against AChE activity with an IC50 value of 7.6 µM. semanticscholar.org

Aldose Reductase: Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which becomes particularly active during hyperglycemia. nih.gov Its inhibition is considered a key strategy to prevent diabetic complications. openmedicinalchemistryjournal.com Studies on spirobenzopyran derivatives have been conducted to evaluate their aldose reductase inhibitory potential. openmedicinalchemistryjournal.com While some derivatives showed inhibitory activity in the micromolar range, others, unlike the known inhibitor sorbinil, did not show significant inhibition. openmedicinalchemistryjournal.com

Table 1: Inhibitory Activity of Selected 4H-Chromen-4-one Derivatives against Various Enzymes

| Compound/Derivative Class | Target Enzyme | Key Findings | Reference |

|---|---|---|---|

| 3-(benzyloxy)-2-[4-(methylsulfonyl)phenyl]-4H-chromen-4-one | COX-2 | Potent and selective inhibitor (IC50 = 0.07 μM) | nih.gov |

| 2-(4-methoxyphenyl)-5-oxo-5H-furo[3,2-g]chromene derivative | LOX-15 | Significant inhibition (IC50 = 8.2 μM) | nih.gov |

| 3-fluorophenyl-6-hydrazono furochromen-5-one derivative | AChE | Significant inhibition (IC50 = 7.6 µM) | semanticscholar.org |

| Spirobenzopyran derivatives | Aldose Reductase | Varied inhibitory activity, some in the micromolar range | openmedicinalchemistryjournal.com |

Antimicrobial and Antiviral Potentials

The 4H-chromen-4-one framework has served as a foundation for the development of novel antimicrobial and antiviral agents.

Derivatives of 4H-chromen-4-one have demonstrated notable antibacterial activity. For instance, coumarin (B35378) derivatives synthesized from 4-hydroxy-chromen-2-one have been evaluated against various bacterial strains, including Staphylococcus aureus, E. coli, and Bacillus cereus, showing both bacteriostatic and bactericidal effects. researchgate.net In another study, novel (2E)-ethyl-2-(2-(2,4-dinitrophenyl)hydrazono)-4-(naphthalen-2-yl)-6-arylcyclohex-3-enecarboxylates were synthesized and screened for their antibacterial activity. nih.gov

The antifungal potential of chromene derivatives has been highlighted in several studies. A purified compound, 3-ethyl-6,7-dihydroxy-2-phenyl-chromen-4-one, extracted from Alpinia officinarum, was evaluated for its efficacy against Cryptococcus neoformans in a rat model. researchgate.netnih.gov Treatment with this compound, referred to as EDPC, led to a significant increase in survival rates and a reduction in lung colony-forming units (CFU) in infected rats. researchgate.netnih.gov Furthermore, histological analysis showed improvements in lung tissue, and levels of pro-inflammatory cytokines were markedly reduced. researchgate.netnih.gov In another study, ethanol (B145695) extracts of Ouratea fieldingiana and isolated compounds, including amentoflavone (B1664850) and kaempferol (B1673270) 3-O-rutinoside, exhibited relevant antifungal activity against several Candida strains. nih.gov

The emergence of new viral threats has spurred research into novel antiviral agents, with 4H-chromen-4-one derivatives showing promise.

SARS-CoV-2: A study investigating 4H-chromen-4-one scaffold-containing flavonoids for their potential to combat SARS-CoV-2 identified isoginkgetin (B1672240) as a promising candidate. nih.govnih.gov Through computational virtual screening and in vitro assays, isoginkgetin demonstrated remarkable inhibitory potency against the SARS-CoV-2 virus, with an IC50 value of 22.81 μM in Vero cells. nih.govnih.gov Molecular docking studies suggested that isoginkgetin can bind to the active pocket domains of both the SARS-CoV-2 main protease (Mpro) and the RNA-dependent RNA Polymerase (RdRp), potentially inhibiting their function. nih.gov

Anti-TMV (Tobacco Mosaic Virus): While direct studies on this compound against TMV are lacking, research on other natural products has identified potent anti-TMV agents. For example, ε-Poly-l-lysine, a microbial secondary metabolite from Streptomyces ahygroscopicus, has shown significant protective and curative activity against TMV. nih.gov In another study, three alkaloids isolated from Chelidonium majus—chelerythrine, chelidonine, and sanguinarine—exhibited anti-TMV activity through different modes of action. nih.gov

Table 2: Antimicrobial and Antiviral Activity of Selected Chromene Derivatives and Other Compounds

| Compound/Derivative | Target Organism/Virus | Key Findings | Reference |

|---|---|---|---|

| 3-ethyl-6,7-dihydroxy-2-phenyl-chromen-4-one (EDPC) | Cryptococcus neoformans | Increased survival rates and reduced lung CFU in rats. | researchgate.netnih.gov |

| Isoginkgetin (a 4H-chromen-4-one flavonoid) | SARS-CoV-2 | Remarkable in vitro inhibition (IC50 = 22.81 μM). | nih.govnih.gov |

| ε-Poly-l-lysine | Tobacco Mosaic Virus (TMV) | Significant protective and curative effects. | nih.gov |

| Chelerythrine (alkaloid) | Tobacco Mosaic Virus (TMV) | Significant inactivation, proliferation inhibition, and protection. | nih.gov |

Anti-Inflammatory Effects and Associated Molecular Targets

Chronic inflammation is a hallmark of many diseases, and compounds that can modulate inflammatory pathways are of great therapeutic interest. mdpi.com Derivatives of 4H-chromen-4-one have shown significant anti-inflammatory properties.

A series of novel 2-phenyl-4H-chromen-4-one derivatives were synthesized and evaluated for their anti-inflammatory activity. nih.gov The results indicated that most of the synthesized compounds had favorable nitric oxide (NO) inhibitory activity in RAW264.7 cells. nih.gov One particular compound was found to suppress the release of pro-inflammatory cytokines by inhibiting the TLR4/MAPK signaling pathway. nih.gov In an in vivo mouse model of LPS-induced inflammation, this compound demonstrated low toxicity and significantly decreased the serum levels of IL-6 and TNF-α. nih.gov The study suggests that 2-phenyl-4H-chromen-4-one derivatives have the potential to be developed as anti-inflammatory agents that act by regulating the TLR4/MAPK pathway. nih.gov

Antioxidant Activities and Radical Scavenging Properties

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. mdpi.com Plant-derived compounds, including those with a chromene scaffold, are known for their antioxidant properties. mdpi.comnih.gov

A study on novel 4H-chromene tethered 1,2,3-triazole analogues investigated their in vitro antioxidant activity using DPPH and hydrogen peroxide radical scavenging assays. researchgate.net Two compounds, 8h and 8i, exhibited superior radical quenching percentages with IC50 values of 1.29±0.35 and 1.23±0.34 µM, respectively, which were better than the standard, ascorbic acid (IC50 = 1.46±0.52 µM). researchgate.net Other analogues also demonstrated significant antioxidant activity. researchgate.net These findings highlight the potential of the 4H-chromene scaffold in the design of new antioxidant agents.

Antiparasitic and Antimycobacterial Applications of this compound and Derivatives

The chromone (B188151) scaffold, a key component of the flavonoid family, has garnered significant attention in medicinal chemistry due to its wide range of biological activities. Derivatives of 4H-chromen-4-one, including those with substitutions at various positions, have been investigated for their potential as therapeutic agents against parasitic and mycobacterial infections. While direct studies on this compound are limited in publicly available research, the antiparasitic and antimycobacterial potential of this compound can be inferred from the extensive research on structurally related chromone derivatives.

Antiparasitic Activity

The fight against parasitic diseases such as leishmaniasis, human African trypanosomiasis (HAT), and Chagas disease necessitates the discovery of novel and effective chemotherapeutic agents. Chromone derivatives have emerged as a promising class of compounds in this regard. Research has shown that the chromone nucleus can serve as a scaffold for the development of potent antiparasitic drugs.

For instance, studies on chroman-4-one derivatives, which are closely related to chromen-4-ones, have demonstrated their potential as inhibitors of pteridine reductase 1 (PTR1), a key enzyme in trypanosomatid parasites like Trypanosoma brucei and Leishmania major. nih.govmdpi.com Inhibition of PTR1 disrupts the parasite's ability to produce essential folate metabolites, leading to its death. One such chroman-4-one derivative has shown activity against both the enzyme and the parasites with a good selectivity index and low toxicity. mdpi.com

Furthermore, a series of flavonol-like compounds, which feature a 3-hydroxy-2-phenylchromen-4-one core, have been synthesized and evaluated for their activity against T. brucei. One derivative, bearing a 1,3-benzodioxole (B145889) moiety, was identified as a particularly potent and selective agent against the parasite. nih.gov Structure-activity relationship (SAR) studies on these compounds have highlighted the importance of substituents on the chromone ring for their antiparasitic efficacy. For example, modifications at the 3-position of the chromen-4-one scaffold, such as the introduction of an ester group, have been shown to yield compounds with significant activity against T. brucei. nih.gov

The antiparasitic activity of various chromone derivatives against different parasites is summarized in the table below.

| Compound Type | Parasite | Activity Metric | Value | Reference |

| Chroman-4-one derivative | Trypanosoma brucei | EC50 | < 10 µM | nih.gov |

| Chroman-4-one derivative | Leishmania infantum | EC50 | < 10 µM | nih.gov |

| Flavonol-like derivative (with 1,3-benzodioxole) | Trypanosoma brucei | EC50 | 0.4 µM | nih.gov |

| 3-Pivaloyl derivative of flavonol-like compound | Trypanosoma brucei | EC50 | 1.1 µM | nih.gov |

Antimycobacterial Activity

Tuberculosis, caused by Mycobacterium tuberculosis (Mtb), remains a major global health threat, and the emergence of drug-resistant strains underscores the urgent need for new antimycobacterial drugs. The chromone scaffold has been explored as a potential source of new antitubercular agents.

Research into 4-chromanone (B43037) and chalcone (B49325) derivatives has revealed their potential against M. tuberculosis. nih.govresearchgate.net Structure-activity relationship analyses have indicated that hydrophobic substituents at the 2-position of the 4-chromanone scaffold can enhance antimycobacterial activity. nih.gov For example, a 2-propyl-4-chromanol derivative exhibited notable activity against M. tuberculosis H37Rv. researchgate.netacs.org This suggests that the ethyl group at the 3-position and the methyl groups at the 2- and 6-positions of this compound could contribute to its potential antimycobacterial properties.

The mode of action for some of these active compounds involves the dissipation of the bacterial membrane potential, leading to the inhibition of essential macromolecular biosynthesis. nih.gov Some derivatives have also been found to inhibit DNA topoisomerase IV, indicating multiple mechanisms of action. nih.gov

The minimum inhibitory concentrations (MIC) of selected chromone derivatives against Mycobacterium tuberculosis are presented in the table below.

| Compound | Strain | MIC (µg/mL) | Reference |

| 2-Propyl-4-chromanol | M. tuberculosis H37Rv | 12.5 | researchgate.netacs.org |

| 5,7-Dihydroxy-4-chromanones with long alkyl chains | Methicillin-resistant Staphylococcus aureus | 3.13 - 6.25 | acs.org |

While specific data on this compound is not yet available in the reviewed literature, the consistent antiparasitic and antimycobacterial activities observed in a range of its derivatives strongly support the potential of this compound and its analogues as a fruitful area for further investigation in the development of new anti-infective agents. The substitutions present in the title compound align with some of the structural features known to be favorable for biological activity, making it a person of interest for future research.

Computational and Theoretical Studies on Alkylated 4h Chromen 4 Ones

Quantum Chemical Investigations (e.g., DFT, QTAIM)

Quantum chemical investigations, particularly Density Functional Theory (DFT) and the Quantum Theory of Atoms in Molecules (QTAIM), are fundamental to elucidating the intrinsic properties of chromenone systems. scispace.comresearchgate.net These methods allow for a detailed analysis of the electron distribution and bonding characteristics that govern the molecule's behavior.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties, molecular geometries, and vibrational spectra of chromone (B188151) derivatives. scispace.comresearchgate.net The optimization of the molecular structure using DFT, often with the B3LYP functional, is the first step in understanding its conformational characteristics and stability. researchgate.net

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy of the HOMO is related to the molecule's electron-donating ability (ionization potential), while the LUMO energy relates to its electron-accepting ability (electron affinity). researchgate.net The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity; a smaller gap suggests higher reactivity. researchgate.net For various chromone derivatives, these calculations provide insights into charge transfer within the molecule and potential biological activity. scispace.comresearchgate.netd-nb.info

Table 1: Calculated Electronic Properties of Representative Chromone Derivatives using DFT

| Compound/Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Source |

|---|---|---|---|---|

| (E)-3-((2,3,5,6-tetrafluorophenyl)hydrazono)methyl)-4H-chromen-4-one (TPC) | - | - | 1.870 | scispace.comresearchgate.net |

| (E)-3-((2-(2,4,6-trifluorophenyl)hydrazono)methyl)-4H-chromen-4-one (FHM) | - | - | 1.649 | scispace.comresearchgate.net |

| (E)-3-((2-(perfluorophenyl)hydrazono)methyl)-4H-chromen-4-one (PFH) | - | - | 1.590 | scispace.comresearchgate.net |

| A 4-methyl-2H-chromen-2-one derivative (Mol 3) | -6.65 | -2.00 | 4.65 | researchgate.net |

| A 4-methyl-2H-chromen-2-one derivative (Mol 5) | -6.14 | -1.74 | 4.40 | researchgate.net |

Note: This table presents data for structurally related chromone derivatives to illustrate the application of DFT analysis, as specific data for 3-Ethyl-2,6-dimethyl-4H-chromen-4-one is not available.

Frontier Molecular Orbitals (FMOs), namely the HOMO and LUMO, are key to understanding chemical reactivity. nih.gov The distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack. In addition to FMOs, global reactivity descriptors derived from their energies can quantify a molecule's reactivity. These include:

Electron Affinity (EA): EA ≈ -ELUMO

Ionization Potential (IP): IP ≈ -EHOMO

Chemical Hardness (η): η = (IP - EA) / 2

Electronegativity (χ): χ = (IP + EA) / 2

Electrophilicity Index (ω): ω = χ² / (2η)

A higher electrophilicity index suggests a greater capacity of the molecule to accept electrons, which is often correlated with biological activity. scispace.comresearchgate.net QTAIM analysis further complements this by characterizing the nature of chemical bonds (e.g., covalent, ionic, hydrogen bonds) based on the topology of the electron density, providing a deeper understanding of intermolecular interactions. scispace.comresearchgate.net

Table 2: Calculated Reactivity Descriptors for Representative Chromone Derivatives

| Compound/Derivative | Ionization Potential (IP) (eV) | Electron Affinity (EA) (eV) | Hardness (η) (eV) | Electrophilicity Index (ω) (eV) | Source |

|---|---|---|---|---|---|

| TPC | - | - | - | 20.233 | scispace.comresearchgate.net |

| FHM | - | - | - | 22.581 | scispace.comresearchgate.net |

| PFH | - | - | - | 23.203 | scispace.comresearchgate.net |

| Mol 3 | 6.65 | 2.00 | 2.32 | 4.97 | researchgate.net |

| Mol 5 | 6.14 | 1.74 | 2.20 | 4.43 | researchgate.net |

Note: This table presents data for structurally related chromone derivatives to illustrate the calculation of reactivity descriptors.

Molecular Docking and Protein-Ligand Interaction Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. arxiv.org It is instrumental in drug discovery for screening virtual libraries of compounds and elucidating potential mechanisms of action. For alkylated 4H-chromen-4-ones, docking studies can identify potential biological targets and characterize the specific interactions that stabilize the ligand-protein complex.

Docking simulations for chromone derivatives reveal how these molecules fit into the binding pockets of various proteins. scispace.com The process identifies key intermolecular interactions, such as:

Hydrogen Bonds: Formed between hydrogen bond donors/acceptors on the chromenone (like the carbonyl oxygen) and amino acid residues in the protein.

Hydrophobic Interactions: Involving the nonpolar regions of the chromenone, such as the benzene (B151609) ring and alkyl substituents, with hydrophobic residues of the target.

π-π Stacking: Interactions between the aromatic rings of the chromenone scaffold and aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

For example, docking studies of certain chromone derivatives against antitumor targets have helped to determine their biological activities, which were found to be higher than some standard reference drugs. scispace.comresearchgate.net The specific orientation and interactions within the binding site are crucial for the molecule's inhibitory activity.

A primary output of molecular docking is the prediction of binding affinity, typically expressed as a scoring function or in units of energy (e.g., kcal/mol). arxiv.org A lower (more negative) binding energy indicates a more stable protein-ligand complex and a higher predicted affinity. nih.gov These predicted affinities are valuable for rank-ordering compounds in virtual screening and prioritizing them for synthesis and experimental testing. nih.gov For instance, studies on various small molecules have shown that deep learning models trained on docking-derived binding affinities can effectively predict the activity of new inhibitors. arxiv.org The accuracy of these predictions should ideally be within ~1 kcal/mol to effectively guide ligand optimization. nih.gov

Table 3: Predicted Binding Affinities of Chromenone Derivatives to Various Protein Targets

| Compound/Derivative | Protein Target | Predicted Binding Affinity (Ki or IC50) | Source |

|---|---|---|---|

| 6-((5-Morpholinopentyl)oxy)-4H-chromen-4-one (12) | Sigma-1 (σ1) receptor | Ki = 28.5 nM | nih.gov |

| 6-(3-(Azepan-1-yl)propoxy)-4H-chromen-4-one (20) | Sigma-1 (σ1) receptor | Ki = 27.2 nM | nih.gov |

| 6-(4-(Piperidin-1-yl)butoxy)-4H-chromen-4-one (7) | Sigma-1 (σ1) receptor | Ki = 227 nM | nih.gov |

Note: This table shows binding affinity data for various chromenone derivatives to illustrate the output of such studies.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.govresearchgate.net For chromenone derivatives, QSAR models can predict the activity of unsynthesized compounds and provide insights into the structural features that are most important for their biological effects.

QSAR studies on 4-aryl-4H-chromenes, for example, have been used to model their apoptosis-inducing activity. nih.govnih.gov These models are built by calculating a wide range of molecular descriptors for each compound, which can be topological, electronic, or physicochemical in nature. Statistical methods like Multiple Linear Regression (MLR), Principal Component Analysis (PCA), and machine learning approaches like Support Vector Machines (SVM) are then used to create a mathematical equation linking these descriptors to the observed activity. nih.govnih.gov

Key findings from QSAR studies on chromene-like structures reveal that descriptors such as 2D autocorrelation descriptors and quantum chemical parameters like dipole moments are often significant in predicting activity. nih.gov The success of a QSAR model is evaluated by its statistical quality and its ability to accurately predict the activity of a separate test set of compounds not used in model generation. researchgate.netnih.gov These models serve as valuable tools for rationally designing new, more potent chromenone-based therapeutic agents.

Development of Predictive Models for Biological Efficacy

A cornerstone of modern drug discovery is the ability to predict the biological efficacy of novel compounds before their synthesis. For alkylated 4H-chromen-4-ones, Quantitative Structure-Activity Relationship (QSAR) modeling has emerged as a powerful predictive tool. researchgate.netresearchgate.net These models mathematically correlate the structural or physicochemical properties of a series of compounds with their biological activities.

Researchers have successfully developed QSAR models for various therapeutic targets, including anticancer and antimicrobial activities. researchgate.netresearchgate.netmdpi.com For instance, studies on related 4-hydroxy-chromene-2-one derivatives have resulted in validated QSAR models for predicting anti-colon and anti-hepatoma cancer activities. researchgate.net These models are typically built using multiple linear regression (MLR) or more advanced machine learning algorithms, leveraging data from series of synthesized and biologically evaluated compounds. researchgate.net The predictive power of these models allows for the in silico screening of virtual libraries of alkylated 4H-chromen-4-ones to identify candidates with potentially high efficacy. This approach significantly reduces the time and resources required for the discovery of new drug leads. researchgate.net

Identification of Key Molecular Descriptors for Activity

The development of robust QSAR models hinges on the identification of key molecular descriptors that are critical for the biological activity of alkylated 4H-chromen-4-ones. These descriptors are numerical values that quantify different aspects of a molecule's structure and properties.

Studies on various 4H-chromen-4-one derivatives have highlighted the importance of a range of descriptors, including:

Topological descriptors: These describe the connectivity of atoms in a molecule and have been found to correlate with various biological activities.

Electronic descriptors: Properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are crucial. The energy gap between HOMO and LUMO can provide insights into the molecule's reactivity and stability. nih.gov For example, in a study of 4H-chromen-4-one containing flavonoids, the HOMO-LUMO energy gap was considered an important factor in their potential antiviral activity. nih.gov

Steric descriptors: The size and shape of the substituents on the chromen-4-one core play a significant role. For instance, the presence of methyl side chains and aromatic rings has been identified as significant for the inhibition of certain biological targets. researchgate.net

Hydrophobic descriptors: The lipophilicity of the molecule, often quantified by LogP, is a critical factor influencing its ability to cross cell membranes and interact with target proteins.

The table below summarizes some of the key molecular descriptors that have been identified as influential in the biological activity of chromen-4-one derivatives.

| Descriptor Type | Example Descriptor | Biological Relevance |

| Electronic | HOMO-LUMO Energy Gap | Molecular reactivity and stability |

| Steric | Molar Refractivity | Molecular size and polarizability |

| Topological | Wiener Index | Molecular branching and connectivity |

| Hydrophobic | LogP | Membrane permeability and solubility |

Conformational Analysis and Molecular Dynamics

Understanding the three-dimensional structure and dynamic behavior of this compound is crucial for elucidating its mechanism of action at a molecular level. Conformational analysis and molecular dynamics (MD) simulations are powerful computational techniques used for this purpose.

Conformational analysis aims to identify the stable low-energy conformations of a molecule. For a flexible molecule like this compound, with its rotatable ethyl and methyl groups, multiple conformations are possible. Computational methods can be used to evaluate the potential energy surface and determine the most probable spatial arrangements of the atoms. chegg.com

Cheminformatics and Virtual Screening for Novel Ligands

Cheminformatics and virtual screening are indispensable tools in the quest for novel ligands based on the this compound scaffold. uky.edu Virtual screening involves the computational screening of large libraries of compounds to identify those that are most likely to bind to a drug target. nih.govnih.gov

This process often begins with the creation of a pharmacophore model, which defines the essential three-dimensional arrangement of chemical features required for biological activity. This model can then be used to search virtual compound databases for molecules that match these features. researchgate.net Another approach is structure-based virtual screening, which utilizes the three-dimensional structure of the target protein to dock potential ligands and estimate their binding affinity. uky.edu

For example, virtual screening has been successfully used to identify 4H-chromene analogs as potent anticancer agents. nih.gov Starting from a known ligand, similarity and substructure searches of large compound libraries can identify novel chromene derivatives. nih.gov These hits can then be synthesized and tested experimentally, leading to the discovery of new and effective therapeutic agents. The use of cheminformatics tools also allows for the analysis and filtering of large datasets of compounds based on various properties, such as drug-likeness and predicted ADME (Absorption, Distribution, Metabolism, and Excretion) properties, to prioritize the most promising candidates for further investigation. mdpi.comchemrxiv.org

Emerging Research Frontiers and Future Perspectives

Development of Advanced Synthetic Strategies for Complex Alkylated Chromen-4-ones

The synthesis of structurally diverse and complex alkylated chromen-4-ones is crucial for exploring their full therapeutic potential. Traditional methods are often limited, paving the way for the development of more advanced and efficient synthetic strategies.

Recent breakthroughs include the use of organophotoredox catalysis for the synthesis of 3-alkyl substituted chroman-4-ones. This visible-light-induced radical cascade cyclization strategy allows for the generation of alkyl radicals from readily available precursors, leading to the formation of the desired products under mild conditions.

Another promising approach involves the zinc-mediated cascade decarboxylative β-alkylation and dechlorination of 3-chlorochromones . This method is notable for its use of commercially available starting materials and its operation under mild conditions, avoiding the need for heat, visible light, or heavy metals. This protocol has been successfully applied to create a diverse library of 2-substituted chroman-4-one derivatives with moderate to excellent yields.

Furthermore, direct C-H bond activation and functionalization of the chromone (B188151) backbone are powerful tools for rapidly accessing densely functionalized derivatives. These methods offer high atom economy and allow for the introduction of various alkyl and aryl groups at different positions of the chromone ring, which is essential for structure-activity relationship (SAR) studies.

The development of multi-component reactions and cascade reactions also represents a significant advancement. These strategies enable the construction of complex molecular architectures in a single step from simple starting materials, increasing efficiency and reducing waste. For instance, a three-component one-pot reaction involving an appropriate aldehyde, malononitrile (B47326), and a substituted phenol (B47542) has been used to synthesize novel 4-phenyl-4H-chromene derivatives. jocpr.com

Future research in this area will likely focus on developing even more selective, efficient, and environmentally benign synthetic methods. The use of flow chemistry, biocatalysis, and novel catalytic systems will be instrumental in the synthesis of increasingly complex and diverse alkylated chromen-4-one libraries for biological screening.

Elucidation of Novel Molecular Mechanisms of Action for Alkylated Chromen-4-ones

Understanding the precise molecular mechanisms by which alkylated chromen-4-ones exert their biological effects is a critical area of ongoing research. While the chromone scaffold is known to interact with a variety of biological targets, the influence of specific alkyl substitution patterns on these interactions is a key question.

Many chromone derivatives have been identified as inhibitors of various enzymes, including sirtuin 2 (SIRT2) , which is implicated in aging-related diseases like neurodegenerative disorders. acs.org Studies have shown that the substitution pattern, particularly at the 2-, 6-, and 8-positions, is crucial for potent and selective inhibition. acs.org For instance, an alkyl chain with three to five carbons at the 2-position was found to be favorable for SIRT2 inhibition. acs.org

Alkylated chromen-4-ones have also been investigated as inhibitors of monoamine oxidases (MAO-A and MAO-B) , which are important targets in the treatment of neurodegenerative diseases. nih.gov The length and nature of the alkyl substituents can significantly influence the potency and selectivity of these inhibitors. nih.gov

Furthermore, some chromone derivatives have been shown to inhibit the hepatitis B virus (HBV) by targeting the covalently closed circular DNA (cccDNA). acs.orgnih.gov The development of novel substituted chromen-4-ones as cccDNA inhibitors represents a promising strategy for a complete cure for chronic hepatitis B. acs.orgnih.gov

Future research will likely involve the use of advanced techniques such as chemoproteomics, structural biology, and high-throughput screening to identify novel protein targets of alkylated chromen-4-ones. Elucidating these mechanisms will not only provide a deeper understanding of their therapeutic potential but also enable the design of more potent and selective drug candidates.

Targeted Drug Design and Optimization Based on SAR Insights

Structure-activity relationship (SAR) studies are fundamental to the rational design and optimization of alkylated chromen-4-one derivatives as therapeutic agents. By systematically modifying the structure of the chromone scaffold and evaluating the impact on biological activity, researchers can identify key structural features required for potency and selectivity.

For instance, in the development of SIRT2 inhibitors , SAR studies revealed that larger, electron-withdrawing substituents at the 6- and 8-positions of the chroman-4-one scaffold were favorable for activity. acs.org Conversely, bulky groups directly attached to the ring system were found to diminish the inhibitory effect. acs.org The length of the alkyl chain at the 2-position was also shown to be a critical determinant of inhibitory potency. acs.org

In the context of anticancer agents , SAR studies of bis-chromone derivatives have indicated that the presence of a 5-cyclohexylmethoxy group on one chromenone ring and an electron-donating group (like -OCH3 or -OH) on the other enhances anti-proliferative activity. nih.gov Saturation of one of the chromenone rings to a chromanone was found to decrease activity. nih.gov

For antimicrobial and anticancer agents , the position of substituents on the chromene ring is critical. For example, in a series of 4-aryl-4H-chromenes, a C4-1-phenylpiperidine substitution was identified as a promising lead for further SAR studies. researchgate.net

Future efforts in this area will continue to rely on the iterative process of design, synthesis, and biological evaluation. The integration of computational tools, such as quantitative structure-activity relationship (QSAR) modeling and molecular docking, will be crucial for predicting the activity of novel derivatives and guiding synthetic efforts.

Exploration of New Therapeutic Areas for Alkylated Chromen-4-one Derivatives

The diverse biological activities of the chromone scaffold suggest that alkylated derivatives may have therapeutic potential in a wide range of diseases beyond those currently being explored.

One emerging area is the treatment of neurodegenerative diseases . nih.gov As mentioned, alkylated chromones have shown promise as inhibitors of enzymes like MAO and SIRT2, which are implicated in conditions such as Alzheimer's and Parkinson's disease. acs.orgnih.gov Their ability to modulate multiple targets makes them attractive candidates for the development of multi-target-directed ligands for these complex disorders. nih.gov

The potential of chromone derivatives as antiviral agents is another active area of research. acs.orgnih.gov The discovery of substituted chromen-4-ones that can inhibit HBV cccDNA opens up new avenues for the treatment of chronic viral infections. acs.orgnih.gov

Furthermore, the anti-inflammatory and antioxidant properties of many chromone derivatives suggest their potential use in treating a variety of inflammatory conditions and diseases associated with oxidative stress. nih.gov For example, some derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes. nih.gov

Future research should expand the scope of biological screening to include a wider range of disease models. High-throughput screening of diverse libraries of alkylated chromen-4-ones against various cellular and animal models of disease will be essential for identifying new therapeutic applications.

Integration of Experimental and Computational Approaches for Drug Discovery

The synergy between experimental and computational methods is becoming increasingly vital in modern drug discovery, and the development of alkylated chromen-4-one derivatives is no exception. This integrated approach accelerates the identification and optimization of lead compounds.

Computational tools such as molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) modeling are being used to predict the binding modes and affinities of chromone derivatives to their biological targets. nih.govacs.org For example, in silico studies have been used to investigate the potential of 6-substituted 3-formyl chromone derivatives as anti-diabetic agents by docking them into the active site of the insulin-degrading enzyme (IDE). nih.gov These computational predictions can then be validated through experimental assays.

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is another crucial computational tool that helps in the early stages of drug discovery to assess the drug-like properties of candidate molecules, thereby reducing the likelihood of late-stage failures. researchgate.net

The integration of these computational methods with experimental techniques, such as high-throughput screening and detailed biological assays, creates a powerful feedback loop. Computational models can guide the design of new compounds with improved properties, which are then synthesized and tested experimentally. The experimental results, in turn, are used to refine and improve the computational models.

This integrated approach is essential for navigating the complex landscape of drug discovery and will undoubtedly play a central role in the future development of novel and effective therapeutic agents based on the alkylated chromen-4-one scaffold.

Q & A

Q. What are the common synthetic routes for 3-Ethyl-2,6-dimethyl-4H-chromen-4-one, and how can reaction conditions be optimized?

A general synthetic approach involves cyclization of substituted acetophenone derivatives with ethyl acetoacetate under acidic conditions. For example, describes a similar chromenone synthesized via condensation reactions using methanol as a solvent, achieving yields up to 92% . Optimization includes adjusting stoichiometric ratios, temperature (e.g., reflux at 50–60°C), and catalysts like K₂CO₃/KI for alkylation steps . Monitoring reaction progress via TLC and isolating products through column chromatography ensures purity.

Q. How is NMR spectroscopy employed to confirm the structure and purity of this compound?

¹H and ¹³C NMR spectroscopy in deuterated solvents (e.g., CDCl₃ or DMSO-d₆) are critical. For instance, reports distinct peaks for aromatic protons (δ 7.30–8.29 ppm) and methoxy groups (δ 3.81–3.86 ppm), while ¹³C NMR confirms carbonyl (δ ~176 ppm) and aromatic carbons . Advanced techniques like 2D NMR (COSY, HSQC) resolve overlapping signals in complex derivatives. Purity is validated by sharp, well-resolved peaks and absence of extraneous signals .

Advanced Research Questions

Q. What challenges arise in the crystallographic refinement of this compound, and how can SHELX software address these?

Challenges include disorder in alkyl/ethyl groups and anisotropic displacement in aromatic rings. SHELXL (part of the SHELX suite) refines these issues using restraints for bond distances/angles and thermal parameters . For high-resolution data, highlights WinGX as a GUI for SHELX workflows, enabling visualization of displacement ellipsoids via ORTEP and generating publication-ready CIF files . Twinning or low-resolution data may require merging equivalents or using the TWIN command in SHELXL .

Q. How can computational methods complement experimental data in analyzing substituent effects on chromenone derivatives?

Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) and substituent effects on chromenone reactivity. (NIST data) provides reference spectra for validation . Molecular docking studies (e.g., using AutoDock Vina) assess binding affinities of derivatives to biological targets, guiding synthetic modifications . Coupling computational results with experimental NMR/X-ray data improves structural accuracy .

Q. How to resolve contradictions between spectroscopic data and crystallographic results for chromenone derivatives?

Discrepancies may arise from dynamic effects (e.g., tautomerism) in solution vs. solid-state structures. For example, shows hydroxyl protons (δ 12.70 ppm) in DMSO-d₆ that are absent in X-ray structures due to hydrogen bonding . Cross-validate using variable-temperature NMR to detect conformational changes. If crystallographic disorder affects refinement (e.g., ethyl group rotation), apply SHELXL restraints or use higher-resolution synchrotron data .

Methodological Tables

Q. Table 1. Key NMR Parameters for Chromenone Derivatives

| Proton/Group | Chemical Shift (δ, ppm) | Solvent | Reference |

|---|---|---|---|

| 4H-Chromen-4-one | 8.29 (d, J = 2 Hz) | CDCl₃ | |

| Methoxy (-OCH₃) | 3.81–3.86 | CDCl₃ | |

| Hydroxyl (-OH) | 12.70 (s) | DMSO-d₆ |

Q. Table 2. SHELX Workflow for Crystallographic Refinement

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.